ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:
- A benzothiazole core with a dihydro-1,3-benzothiazol-3-yl moiety.
- A (4-methoxybenzoyl)imino substituent at position 2, contributing to π-conjugation and hydrogen-bonding capabilities.
- An ethyl acetate ester group at the 3-position, influencing solubility and metabolic stability.
Its synthesis likely involves multi-component reactions or coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-4-28-18(23)12-22-16-10-9-15(30(3,25)26)11-17(16)29-20(22)21-19(24)13-5-7-14(27-2)8-6-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRWPSHKGTDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with 4-methoxybenzoyl chloride.
Esterification: The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis may parallel multi-component reactions (e.g., ) but would require precise control to incorporate the methoxybenzoyl imino group.
Physical and Chemical Properties
Table 3: Property Comparison
Key Observations :
- The methanesulfonyl group in the target compound may increase solubility in polar solvents compared to non-sulfonylated analogs.
- pKa values for phenolic or carboxylic protons in analogs () highlight substituent-dependent acidity, which could guide formulation strategies for the target compound.
Spectroscopic Characterization
- ¹H/¹³C NMR: The target’s 4-methoxybenzoyl imino group would produce distinct aromatic signals (δ 7.5–8.5 ppm for protons; δ 160–170 ppm for carbonyl carbons), differing from the indole (δ 6.5–7.5 ppm) or azo (δ 7.0–8.0 ppm) groups in analogs .
- IR Spectroscopy: The imino (C=N) stretch (~1600–1650 cm⁻¹) and sulfonyl (S=O) stretch (~1150–1250 cm⁻¹) would distinguish the target from cyano (C≡N, ~2200 cm⁻¹) or azo (N=N, ~1400–1500 cm⁻¹) functionalities .
Implications for Research and Development
- Drug Design: The target’s sulfonyl and imino groups may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler benzothiazoles .
- Material Science: Hydrogen-bonding patterns (governed by imino and methoxy groups) could influence crystal packing, as analyzed via graph set theory () or crystallographic software (SHELX, ORTEP) .
- Agrochemical Potential: Structural parallels to sulfonylurea herbicides () suggest possible herbicidal activity, though further testing is required.
Biological Activity
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by its unique benzothiazole structure, which is known to impart various biological activities. The synthesis typically involves the reaction of benzothiazole derivatives with methanesulfonyl and 4-methoxybenzoyl groups. This process may utilize catalysts such as palladium complexes in a controlled environment to ensure high yields and purity of the final product.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds in the benzothiazole family possess significant antimicrobial properties. Ethyl 2-benzothiazolyl acetate derivatives have been tested against various bacterial and fungal strains, demonstrating effective inhibition at low concentrations .
- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, related benzothiazole compounds have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The IC50 values for these compounds suggest moderate to strong anticancer activity .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties in preclinical models. For example, ethyl-(4R)-2-amino-6-chloro derivatives were noted for their significant reduction in inflammation markers .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ethyl 2-benzothiazolyl acetate against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro tests conducted on various cancer cell lines revealed that ethyl 2-benzothiazolyl acetate exhibited an IC50 value of approximately 0.66 µM against HCT-116 colorectal cancer cells. This suggests a potent anticancer effect compared to standard chemotherapeutic agents .
Case Study 3: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory effects of benzothiazole derivatives highlighted that certain compounds significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating their potential therapeutic role in inflammatory diseases .
Data Table: Biological Activities of Ethyl 2-Benzothiazolyl Acetate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
